![molecular formula C14H13F3N2O4S2 B2766526 [2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate CAS No. 338794-15-3](/img/structure/B2766526.png)
[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a carbamoyl group, a thiophene ring, and a sulfamate group. The presence of a trifluoromethyl group suggests that the compound could have interesting properties, as this group is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. The carbamoyl group would be attached to one of the carbon atoms of the thiophene ring, and the sulfamate group would be attached to another carbon atom on the thiophene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbamoyl and sulfamate groups, as well as the trifluoromethyl group. The thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfamate group could potentially make the compound more soluble in water, while the trifluoromethyl group could increase its lipophilicity .科学的研究の応用
Materials Science and Polymer Chemistry
One area of application is in the field of materials science, particularly in the development of novel polymers and organic materials. For instance, novel arylene ether polymers with high glass-transition temperatures and solubility in organic solvents have been synthesized, indicating potential for use in high-performance materials applications due to their outstanding thermal stability and solubility properties (Huang et al., 2007). Similarly, a series of carbazole-thiophene dimers have been synthesized, with variations in electronic properties studied through UV-Vis and cyclic voltammetry, highlighting their potential in optoelectronic applications (Damit et al., 2016).
Organic Synthesis and Catalysis
In organic synthesis, compounds similar to the specified chemical have been utilized in the synthesis of complex molecules. For example, organophosphorus(V) compounds have been employed in palladium(II) pincer chemistry for the synthesis of a wide range of pincer ligands, demonstrating the versatility of these compounds in facilitating complex organic transformations (Aleksanyan et al., 2019).
Photophysical and Electrochemical Studies
Several studies have focused on the photophysical and electrochemical properties of carbazole and thiophene-based compounds. For example, novel organic sensitizers with carbazole donors for solar cell applications have been engineered, showing high incident photon to current conversion efficiency, which is crucial for the development of high-efficiency dye-sensitized solar cells (Kim et al., 2006).
Sensing and Detection
Furthermore, certain derivatives have been explored for their sensing capabilities, such as a simple and highly selective 'turn-on' type fluorescence chemodosimeter for Hg2+ detection based on 1-(2-phenyl-2H-[1,2,3]triazole-4-carbonyl)thiosemicarbazide, highlighting the potential of these compounds in environmental monitoring and safety applications (Lin et al., 2015).
特性
IUPAC Name |
[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4S2/c1-19(2)25(21,22)23-11-6-7-24-12(11)13(20)18-10-5-3-4-9(8-10)14(15,16)17/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEOIWBEBVEGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
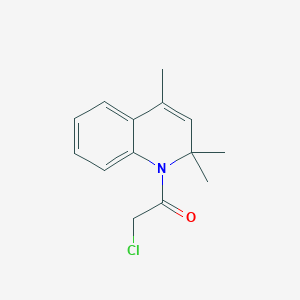
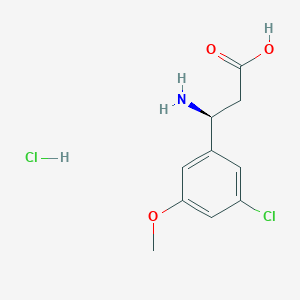
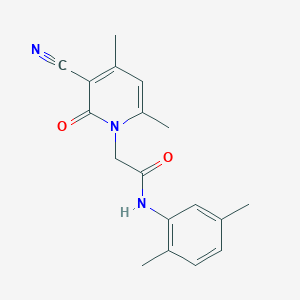
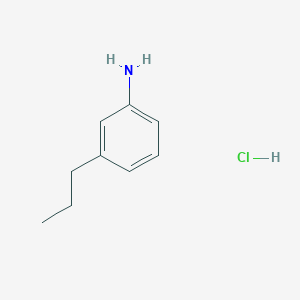
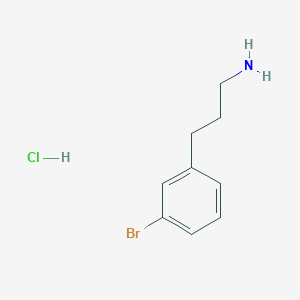
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2766453.png)
![2-(2-Chlorophenyl)-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2766454.png)
![Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2766455.png)
![1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea](/img/structure/B2766456.png)
![2-Chloro-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2766457.png)
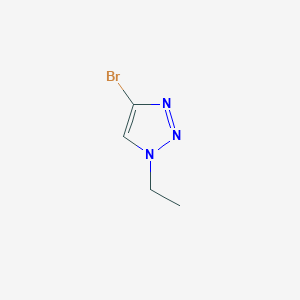
![11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2766462.png)
![N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide](/img/structure/B2766463.png)
![2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)
